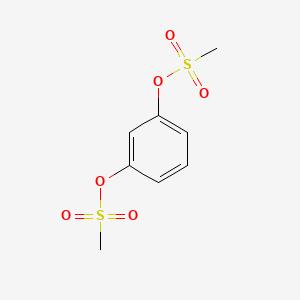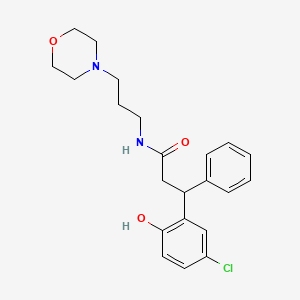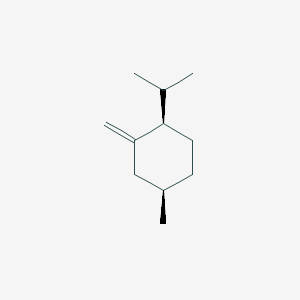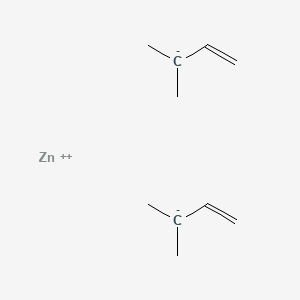
1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol is a chemical compound with the molecular formula C11H10O7 and a molecular weight of 254.193 g/mol . It is also known by other names such as ethylene glycol, trimellitic anhydride polymer, and 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with 1,2-ethanediol . This compound is characterized by its benzofuran structure, which is a fused ring system consisting of a benzene ring and a furan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol can be synthesized through the esterification of 1,3-dioxo-2-benzofuran-5-carboxylic acid with ethane-1,2-diol . The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzofuran derivatives.
Applications De Recherche Scientifique
1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The benzofuran structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes . The exact molecular targets and pathways are still under investigation, but its structure suggests it may interfere with cellular signaling and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene-1,3-dicarboxylic acid, 2,2-dimethylpropane-1,3-diol, 1,3-dioxo-2-benzofuran-5-carboxylic acid, ethane-1,2-diol
- 2,2-Dimethylpropane-1,3-diol, 1,3-dioxo-2-benzofuran-5-carboxylic acid, hexanedioic acid
Uniqueness
1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol is unique due to its specific benzofuran structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
90412-25-2 |
|---|---|
Formule moléculaire |
C11H10O7 |
Poids moléculaire |
254.19 g/mol |
Nom IUPAC |
1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol |
InChI |
InChI=1S/C9H4O5.C2H6O2/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12;3-1-2-4/h1-3H,(H,10,11);3-4H,1-2H2 |
Clé InChI |
NSAFGSKTIIFYHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O.C(CO)O |
Numéros CAS associés |
43011-20-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl-](/img/structure/B14150203.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)




![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)


![1-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14150263.png)
